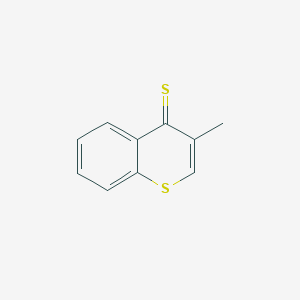
3-Methyl-4H-1-benzothiopyran-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4H-1-benzothiopyran-4-thione is a heterocyclic compound containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4H-1-benzothiopyran-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzaldehyde with methyl ketones in the presence of a base, leading to the formation of the desired benzothiopyran derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4H-1-benzothiopyran-4-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiopyran derivatives.
Scientific Research Applications
3-Methyl-4H-1-benzothiopyran-4-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-Methyl-4H-1-benzothiopyran-4-thione involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological targets, influencing their activity. It may also act as an enzyme inhibitor or receptor antagonist, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 4H-1-Benzothiopyran-4-one
- 2,3-Dihydro-4H-1-benzothiopyran-4-one
- 4H-3,1-Benzothiazin-4-ones
Uniqueness
3-Methyl-4H-1-benzothiopyran-4-thione is unique due to its specific substitution pattern and the presence of a thione group, which imparts distinct chemical and biological properties compared to other benzothiopyran derivatives .
Properties
CAS No. |
1076-27-3 |
|---|---|
Molecular Formula |
C10H8S2 |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
3-methylthiochromene-4-thione |
InChI |
InChI=1S/C10H8S2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3 |
InChI Key |
LXQFCDGBCSGIFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=CC=CC=C2C1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















